An In-depth Technical Guide to N-Methyl-N-nitrosotoluene-4-sulfonamide-d3: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to N-Methyl-N-nitrosotoluene-4-sulfonamide-d3: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3, a deuterated analogue of the well-known diazomethane precursor, Diazald®. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, primary applications, and detailed experimental protocols, with a focus on the practical insights and safety considerations essential for laboratory use.
Core Chemical and Physical Properties
N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 is a stable, isotopically labeled compound valued for its role in synthetic chemistry and analytical methodologies.[1] Its physical and chemical characteristics are pivotal to its handling, storage, and application.
The compound typically appears as a white to light yellow solid or crystalline powder.[2][3] While many of its properties are analogous to its non-deuterated counterpart, the key distinction lies in the replacement of three hydrogen atoms with deuterium on the N-methyl group.
Table 1: Physicochemical Properties of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3
| Property | Value | Source(s) |
| Chemical Name | Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso- | [2] |
| Synonyms | Diazald-d3, N-Methyl-N-nitroso-p-toluenesulfonamide-d3 | [4] |
| CAS Number | 42366-72-3 | [2] |
| Molecular Formula | C₈H₇D₃N₂O₃S | [2] |
| Molecular Weight | 217.26 g/mol | [2] |
| Appearance | White to light yellow solid/powder | [2] |
| Purity (Typical) | ≥98% (Chemical), ≥99 atom % D (Isotopic) | [4] |
| Solubility | Soluble in ether, benzene, chloroform, carbon tetrachloride, and alcohol. Insoluble in water. | [5][6] |
| Storage (Powder) | Long-term: -20°C (up to 3 years) | [2] |
| Storage (In Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [2] |
Note: Some properties are extrapolated from the non-deuterated analogue (CAS 80-11-5) due to the high similarity in physical behavior.
Primary Applications in Research and Development
The utility of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 stems from its identity as a stable isotope-labeled compound. This characteristic is leveraged in two primary domains:
Generation of Deuterodiazomethane (CD₂N₂)
The principal application of this reagent is as a precursor for the in-situ generation of deuterodiazomethane.[5] Deuterodiazomethane is a valuable reagent for introducing a deuterated methyl group into various organic molecules. This is particularly useful in:
-
Mechanistic Studies: Elucidating reaction mechanisms by tracking the fate of the deuterated label.
-
Metabolic Profiling: Investigating the metabolic pathways of drug candidates, as the deuterium label can alter metabolic rates (the kinetic isotope effect) and provide a clear signal in mass spectrometry.[7]
The generation of deuterodiazomethane is achieved through the base-catalyzed decomposition of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3.[8][9] The choice of a strong base, such as potassium hydroxide, is critical to drive the elimination reaction efficiently.[8] The use of a co-solvent system, often involving an ether and a high-boiling alcohol like 2-(2-ethoxyethoxy)ethanol (carbitol), facilitates the reaction and the simultaneous distillation of the volatile deuterodiazomethane product.[8]
Diagram 1: Reaction Scheme for Deuterodiazomethane Generation
Caption: Base-catalyzed decomposition of the title compound.
Internal Standard for Quantitative Analysis
Due to its isotopic labeling, N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 serves as an excellent internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][7] When analyzing the non-deuterated analogue, the deuterated standard can be spiked into a sample at a known concentration. Since it co-elutes with the analyte but is distinguishable by its higher mass, it allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Generation of Deuterodiazomethane
This protocol outlines a standard laboratory procedure for generating an ethereal solution of deuterodiazomethane. The causality behind the choice of reagents and equipment is highlighted to ensure a thorough understanding of the process.
Safety Precaution: Diazomethane and its deuterated analogue are toxic, explosive, and potentially carcinogenic.[8] This procedure must be performed in a well-ventilated chemical fume hood, behind a safety shield. Use of specialized glassware with fire-polished joints is highly recommended to avoid detonation initiated by rough surfaces.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.
Materials and Equipment
-
N-Methyl-N-nitrosotoluene-4-sulfonamide-d3
-
Potassium hydroxide (KOH)
-
2-(2-ethoxyethoxy)ethanol (carbitol)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Diazomethane generation apparatus (e.g., mini-Diazald apparatus) with a dropping funnel and a condenser cooled with a dry ice/acetone bath.
-
Heating mantle or water bath
-
Receiving flask, cooled in an ice bath
Step-by-Step Methodology
-
Apparatus Setup: Assemble the diazomethane generation apparatus in a fume hood. The receiving flask should be placed in an ice bath to collect the volatile product.
-
Base Solution Preparation: In the reaction flask, dissolve 6 g of KOH in 10 mL of water. Once dissolved, add 35 mL of carbitol and 10 mL of diethyl ether.[8] The carbitol acts as a high-boiling co-solvent, allowing the reaction mixture to be heated sufficiently for the distillation of the ether-deuterodiazomethane azeotrope while maintaining a homogeneous phase.
-
Reagent Solution Preparation: In a separate flask, dissolve 0.1 mol (approximately 21.7 g) of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 in 125 mL of diethyl ether.[8] Transfer this solution to the dropping funnel of the apparatus.
-
Reaction and Distillation:
-
Heat the reaction flask containing the KOH solution to approximately 70°C using a water bath.
-
Once the ether begins to reflux, start adding the N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 solution from the dropping funnel dropwise over about 20-30 minutes. The rate of addition should roughly match the rate of distillation.[8] A yellow color in the condenser indicates the presence of deuterodiazomethane.
-
After the addition is complete, slowly add an additional 50 mL of diethyl ether to the reaction flask to ensure all the deuterodiazomethane is distilled over.
-
Continue the distillation until the distillate is colorless.
-
-
Product Handling and Quantification (Self-Validation):
-
The collected ethereal solution of deuterodiazomethane should be used immediately and not stored.
-
To determine the concentration, a known excess of a carboxylic acid (e.g., benzoic acid) in ether can be added to an aliquot of the deuterodiazomethane solution. The unreacted acid is then back-titrated with a standardized solution of NaOH.[8] This provides a reliable measure of the yield and concentration of the generated reagent.
-
Diagram 2: Experimental Workflow for Deuterodiazomethane Generation
Caption: Workflow for the synthesis and immediate use of deuterodiazomethane.
Safety, Handling, and Storage
Proper handling and storage are paramount due to the hazardous nature of this compound and its reaction products.
Hazard Profile
N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 is classified as a self-reactive solid (Type C), and heating may cause a fire.[10] It is a skin and eye irritant and may cause an allergic skin reaction or respiratory irritation.[10][11]
Table 2: GHS Hazard Statements
| Code | Hazard Statement | Source(s) |
| H242 | Heating may cause a fire. | [10] |
| H315 | Causes skin irritation. | [10][11] |
| H317 | May cause an allergic skin reaction. | [10][11] |
| H319 | Causes serious eye irritation. | [10][11] |
| H335 | May cause respiratory irritation. | [10][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a chemical fume hood with adequate ventilation.[10] Ensure an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment:
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat, sparks, open flames, and other ignition sources.[10]
Storage Recommendations
-
Powder: For long-term stability (up to 3 years), store the powder at -20°C.[2] For shorter periods, storage at room temperature or refrigerated (2-8°C) is also acceptable, but the compound should be protected from heat and light.[10][13]
-
In Solution: If stored in a solvent, keep at -80°C for up to 6 months or -20°C for up to 1 month for optimal stability.[2]
-
Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.[12][14]
Conclusion
N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 is a specialized reagent that offers significant advantages for synthetic and analytical chemists. Its primary role as a stable, easily handled precursor to deuterodiazomethane facilitates advanced mechanistic and metabolic studies. Furthermore, its application as a deuterated internal standard ensures high accuracy in quantitative analyses. Adherence to strict safety protocols during its handling and in the generation of deuterodiazomethane is critical to mitigating the associated risks. This guide provides the foundational knowledge and practical protocols to enable researchers to utilize this valuable compound safely and effectively in their work.
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